1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one

Catalog No.
S13689612
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-...

Product Name

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one

IUPAC Name

1-(2,3-dihydrofuran-5-yl)-3-(methylamino)propan-1-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h3,9H,2,4-6H2,1H3

InChI Key

IELADKLRQALSQA-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CCCO1

1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one is a chemical compound characterized by its unique structure that includes a dihydrofuran moiety and a methylamino group. The molecular formula for this compound is C8H13NO2C_8H_{13}NO_2, with a molecular weight of approximately 155.19 g/mol. The compound features a propanone functional group, which contributes to its reactivity and potential biological activity.

Typical of carbonyl compounds and amines. For example, it may undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, such as hydrides or alcohols, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can also engage in condensation reactions with other amines or alcohols, forming imines or ethers, respectively.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that compounds similar to 1-(4,5-dihydrofuran-2-yl)-3-(methylamino)propan-1-one exhibit various biological activities. For instance, some derivatives of dihydrofuran have shown antibacterial and cytotoxic properties against various cell lines, including Escherichia coli and cancer cell lines . The presence of the methylamino group may enhance the compound's interaction with biological targets, potentially influencing its pharmacological profile.

The synthesis of 1-(4,5-dihydrofuran-2-yl)-3-(methylamino)propan-1-one can be approached through several methods:

  • Mannich Reaction: This method involves the reaction of formaldehyde and a secondary amine with a suitable ketone or aldehyde, leading to the formation of the target compound.
  • Aza-Prins Reaction: A one-pot synthesis could involve the use of 2,3-dihydrofuran as an activated alkene in the presence of an acid catalyst to form the desired product through a combination of Mannich-type and aza-Prins reactions .
  • Multi-step Synthesis: A more complex synthetic route may involve initial formation of intermediates such as γ-aminoalcohols followed by dehydration to yield the final product .

The potential applications of 1-(4,5-dihydrofuran-2-yl)-3-(methylamino)propan-1-one span various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Intermediates: It could be utilized in organic synthesis as an intermediate for producing other complex molecules.

Interaction studies involving 1-(4,5-dihydrofuran-2-yl)-3-(methylamino)propan-1-one are crucial for understanding its biological mechanisms. Preliminary studies suggest that this compound may interact with specific receptors or enzymes in microbial or human cells, potentially inhibiting their activity. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 1-(4,5-dihydrofuran-2-yl)-3-(methylamino)propan-1-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Amino-1-(4,5-dihydrofuran-2-yl)-2-methylpropan-1-oneDihydrofuran derivativeExhibits antibacterial activity against Escherichia coli
4-Alkylidene-2,5-dihydrofuran-2-oneDihydrofuran derivativeKnown for cytotoxic properties against cancer cells
5-Hydroxymethyl-dihydrofuran-2(3H)-oneDihydrofuran derivativeInvolved in Maillard reaction; potential food additive

These compounds highlight the diversity within the dihydrofuran class and underscore the unique characteristics of 1-(4,5-dihydrofuran-2-yl)-3-(methylamino)propan-1-one due to its specific functional groups and potential biological activities. Further comparative studies could provide insights into their relative efficacy and safety profiles in pharmacological contexts.

IUPAC Nomenclature Rules and Application

The systematic name 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one follows IUPAC guidelines by prioritizing the ketone group as the principal functional group. The parent chain is a three-carbon propanone system, with substituents assigned positions based on the lowest possible numbering scheme. The term 4,5-dihydrofuran-2-yl denotes a partially saturated furan ring (with hydrogenation at the 4,5-positions) attached to the first carbon of the propanone backbone. The 3-(methylamino) group indicates a methyl-substituted amine at the third carbon.

A breakdown of the nomenclature is as follows:

  • Propan-1-one: A three-carbon chain with a ketone at position 1.
  • 4,5-Dihydrofuran-2-yl: A five-membered oxygen-containing ring with one double bond (between C2 and C3) and two single bonds (C4–C5), attached to C1 of the propanone.
  • 3-(Methylamino): A methyl-substituted amine group at C3.

Structural Features and Functional Group Analysis

The compound’s structure (molecular formula: C₈H₁₃NO₂) integrates three critical functional groups:

  • β-Ketone: The carbonyl group at C1 creates a reactive β-keto system, enabling keto-enol tautomerism and nucleophilic addition reactions.
  • Methylamino Group: The secondary amine at C3 participates in hydrogen bonding and serves as a site for alkylation or acylation.
  • Dihydrofuran Moiety: The oxygen-containing heterocycle introduces steric constraints and electronic effects, influencing solubility and reactivity.

The dihydrofuran ring adopts a puckered conformation, with the oxygen atom contributing to dipole-dipole interactions. The methylamino group’s orientation relative to the ketone facilitates intramolecular hydrogen bonding, stabilizing the enol tautomer under specific conditions.

Historical Context in Heterocyclic Compound Research

Early Synthetic Approaches and Methodological Evolution

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one emerged from mid-20th-century efforts to explore heterocyclic β-ketoamines as intermediates for pharmaceuticals. Early routes involved:

  • Mannich Reactions: Condensation of formaldehyde, methylamine, and a ketone precursor (e.g., 4,5-dihydrofuran-2-carbaldehyde) to form the β-ketoamine scaffold.
  • Cyclization Strategies: Intramolecular etherification of γ-ketoamines using acid catalysis to construct the dihydrofuran ring.

Modern advancements employ catalytic asymmetric synthesis and microwave-assisted techniques to improve yield and enantioselectivity. For example, palladium-catalyzed cross-coupling reactions have been used to introduce substituents to the dihydrofuran ring.

Key Research Milestones and Contributions

  • Structural Elucidation (1980s): X-ray crystallography confirmed the planar geometry of the β-ketoamine system and the dihydrofuran’s puckered conformation.
  • Reactivity Studies (1990s): Investigations revealed the compound’s ability to undergo keto-enol tautomerism, with the enol form predominating in polar solvents.
  • Medicinal Chemistry Applications (2000s): The compound gained attention as a precursor to neuroactive agents, leveraging its amine and ketone groups for derivatization.

Position Within β-Ketoamine Chemical Family

Comparative Analysis with Related β-Ketoamines

The compound belongs to the β-ketoamine family, distinguished by its dihydrofuran substituent. Key comparisons include:

Feature1-(4,5-Dihydrofuran-2-yl)-3-(methylamino)propan-1-one3-Aminobut-2-en-1-one (Simpler β-Ketoamine)
SolubilityModerate in polar solvents due to H-bondingHigh solubility in water
TautomerismKeto-enol equilibrium favored in solutionEnol form rarely observed
Steric EffectsSignificant (dihydrofuran ring)Minimal

The dihydrofuran ring enhances lipid solubility compared to linear β-ketoamines, making the compound more bioavailable in nonpolar environments.

Functional Group Interactions and Reactivity Patterns

  • Ketone Reactivity:
    • Undergoes nucleophilic addition with Grignard reagents or hydrides.
    • Participates in condensation reactions (e.g., with hydrazines to form hydrazones).
  • Amine Reactivity:
    • Forms salts with acids (e.g., HCl) via protonation.
    • Susceptible to alkylation or acylation at the nitrogen.
  • Dihydrofuran Ring:
    • Ring-opening reactions under acidic or oxidative conditions yield dicarbonyl intermediates.
    • Acts as an electron-donating group, stabilizing adjacent carbocations.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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